Fragment-Like Physicochemical Profile Distinguishes 1421483-83-1 from Heavier, More Complex Analogs for Lead-Optimization Starting Points
Among the 4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl amide series, the target compound exhibits the lowest molecular weight (299.29 g/mol) and a fragment-compliant logP of 2.89, satisfying the 'rule of three' criteria (MW < 300, logP ≤ 3) for fragment-based screening libraries [1]. In contrast, TAK-659 (MW: 354.4 g/mol; logP ~3.1) and the benzenesulfonyl-propanamide analog (MW: 413.4 g/mol) exceed fragment thresholds, while the 4-acetamido-benzamide analog (CAS 1421442-80-9; MW: 390.4 g/mol) is over 90 Da heavier . The target compound's lower tPSA (29 Ų vs. estimated 58–75 Ų for the heavier analogs) predicts superior passive membrane permeability, making it a more efficient starting point for optimizing CNS penetration if desired [1][2].
| Evidence Dimension | Molecular weight, logP, tPSA — fragment-likeness |
|---|---|
| Target Compound Data | MW 299.29 g/mol, logP 2.89, tPSA 29 Ų, HBD 1, HBA 2 |
| Comparator Or Baseline | TAK-659 (CAS 1448136-91-1): MW 354.4 g/mol, logP ~3.1, HBA 4; Benzenesulfonyl-propanamide analog (CAS 1421493-93-7): MW 413.4 g/mol; 4-Acetamido-benzamide analog (CAS 1421442-80-9): MW 390.4 g/mol |
| Quantified Difference | MW: 55–114 g/mol lower; tPSA: ~50% lower than heavier analogs; HBA: 2 vs. 4 (TAK-659) |
| Conditions | Computed physicochemical properties from ZINC15 database; fragment-likeness assessed by 'rule of three' criteria (MW < 300, logP ≤ 3, HBD ≤ 3, HBA ≤ 3) |
Why This Matters
For fragment-based drug discovery programs, a lower molecular weight and compliant fragment profile permit more efficient exploration of chemical space during the hit-to-lead phase, reducing the synthetic burden of initial SAR exploration compared to analogs that already exceed fragment thresholds.
- [1] ZINC Database. ZINC000041194931. Computed properties: MW 299.29, logP 2.888, tPSA 29 Ų, HBD 0 (neutral form), HBA 2. https://zinc.docking.org/substances/ZINC000041194931/ View Source
- [2] Congreve, M. et al. (2003). A 'Rule of Three' for fragment-based lead discovery? Drug Discovery Today, 8(19), 876–877. (Class reference for fragment criteria). View Source
